1-(Methylsulfonyl)-1H-indazol-5-amine as a Precursor to Potent and Orally Active RSV Fusion Inhibitors
1-(Methylsulfonyl)-1H-indazol-5-amine is the foundational scaffold for a series of optimized methylsulfonyl indazole RSV fusion inhibitors. A key optimized analog, compound 47, demonstrated oral efficacy in an in vivo RSV mouse model [1].
| Evidence Dimension | Oral in vivo efficacy (viral load reduction) |
|---|---|
| Target Compound Data | Compound 47 (a derivative of 1-(methylsulfonyl)-1H-indazol-5-amine) reduced RSV viral load by 1.6 log units at 25 mg/kg BID. |
| Comparator Or Baseline | Not applicable; this is a class-level inference based on the scaffold's potential. No direct comparison to another compound in the same assay is provided. |
| Quantified Difference | 1.6 log unit viral load reduction in vivo. |
| Conditions | RSV mouse model; 25 mg/kg oral dosing, BID. |
Why This Matters
This data supports the utility of the 1-(methylsulfonyl)-1H-indazol-5-amine scaffold for developing orally available antivirals.
- [1] Feng S, Li C, Chen D, Zheng X, Yun H, Gao L, Shen HC. Discovery of methylsulfonyl indazoles as potent and orally active respiratory syncytial Virus(RSV) fusion inhibitors. Eur J Med Chem. 2017;138:1147-1157. View Source
